Strophanthidinic acid lactone acetate
Description
Properties
Molecular Formula |
C25H32O7 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[15-hydroxy-8-methyl-2-oxo-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.8.0.01,15.04,8.04,12]nonadecan-17-yl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-16-3-9-24-18-4-7-22(2)17(15-11-20(27)30-13-15)6-10-25(22,32-21(24)28)19(18)5-8-23(24,29)12-16/h11,16-19,29H,3-10,12-13H2,1-2H3 |
InChI Key |
RPIVIODUUUOQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(C(CCC5(C4CCC2(C1)O)OC3=O)C6=CC(=O)OC6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Strophanthidinic acid lactone acetate can be synthesized through a series of chemical reactions involving strophanthidin. The process typically involves the acetylation of strophanthidinic acid to form the acetate derivative. This reaction is carried out under controlled conditions using acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound involves the extraction of strophanthidin from Strophanthus seeds, followed by chemical modification to produce the desired acetate derivative. The extraction process includes solvent extraction, purification, and crystallization steps to isolate strophanthidin before it undergoes acetylation .
Chemical Reactions Analysis
Types of Reactions
Strophanthidinic acid lactone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce different oxidized derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Chemistry
- Model Compound : Strophanthidinic acid lactone acetate serves as a model for studying cardenolide glycosides, aiding in the understanding of their chemical behavior and interactions .
Biology
- Cellular Effects : Research indicates that this compound influences cellular processes by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism is crucial for enhancing cardiac contractility .
Medicine
- Cardiovascular Applications : Historically used in traditional medicine for heart conditions, this compound is being investigated for its potential to treat various cardiovascular diseases. Its ability to modulate cardiac function makes it a candidate for further pharmacological studies .
- Cancer Treatment : Recent studies have explored the compound's role in cancer therapy, particularly against acute myeloid leukemia (AML). Drug repurposing efforts have identified this compound as a potential agent for inhibiting AML cell growth, especially in cases with FLT3 mutations .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Model for studying cardenolides | Aids in understanding chemical properties |
| Biology | Effects on cellular processes | Inhibits sodium-potassium ATPase |
| Medicine | Cardiovascular treatment | Potential use in treating heart conditions |
| Cancer Research | Inhibitory effects on AML | Identified as a candidate for drug repurposing |
Case Studies
-
Acute Myeloid Leukemia (AML)
A study conducted on drug repurposing highlighted the effectiveness of this compound in inhibiting the growth of AML cell lines with FLT3 mutations. The compound demonstrated cytotoxic effects when combined with standard anti-AML drugs, showcasing its potential as a therapeutic agent . -
Cardiac Function Enhancement
Research focusing on the compound's mechanism revealed its role in enhancing cardiac contractility through sodium-potassium ATPase inhibition. This property aligns with traditional uses of similar compounds in managing heart conditions .
Mechanism of Action
Strophanthidinic acid lactone acetate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound’s molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Cardiac Glycosides and Lactone Derivatives
Strophanthidinic acid lactone acetate shares structural and functional similarities with other cardiac glycosides and steroidal lactones. Key comparisons include:
Table 1: Cytotoxicity and Pharmacological Profiles of Selected Compounds
Key Findings :
- Potency: this compound shows higher cytotoxicity (lower IC50) than Lanatoside C, Gitoxin, and Digoxigenin in ERMS models , but lower potency than Digitoxin in non-small cell lung cancer (NSCLC) .
- Selectivity: Its fold selectivity (>41.5) in fibroblasts suggests moderate specificity for cancer cells compared to non-malignant cells .
(a) Spironolactone
- Structure : A 17α-pregn-4-ene-21-carboxylic acid γ-lactone with an acetylthio group at C7 .
- Activity: Unlike this compound, spironolactone acts as a potassium-sparing diuretic by antagonizing aldosterone receptors. It lacks direct cardiotoxicity .
(b) Estrone Lactone Acetate
- Derived from estrone oxidation, this lactone shares a steroidal backbone but differs in ring cleavage (between C13 and C17) and estrogenic activity .
(c) 3β-Hydroxy-urs-11-en-28,13β-lactone
Mechanistic and Functional Distinctions
Cardiotoxic vs. Therapeutic Lactones
- Spironolactone’s mechanism diverges entirely, targeting mineralocorticoid receptors without ion-channel interference .
Structural Determinants of Activity
- Lactone Ring Size: Strophanthidinic acid’s γ-lactone is critical for binding to Na+/K+-ATPase, whereas spironolactone’s larger lactone ring enables receptor antagonism .
- Substituents: The acetate group in Strophanthidinic acid enhances membrane permeability, while spironolactone’s acetylthio moiety dictates receptor specificity .
Q & A
Q. What standardized assays are used to evaluate the cytotoxicity of Strophanthidinic acid lactone acetate in cancer models?
- Methodological Answer : The compound's cytotoxicity is typically assessed via MTT or similar viability assays. For example, in embryonal rhabdomyosarcoma (ERMS) cells, it exhibited an IC50 of 15.3 ± 1.5 nM, while in gefitinib-resistant NSCLC (H1975) and wild-type EGFR (A549) cells, IC50 values were 0.36 ± 0.17 µM and 0.08 ± 0.03 µM, respectively . These assays require careful optimization of cell density, exposure time, and controls for cardiotoxic interference, given its pharmacological activity profile.
Q. How is the structural identity of this compound confirmed in synthetic or isolated preparations?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation. Chiral HPLC can assess optical purity, especially if synthesized via enzymatic resolution (e.g., using PS-30 lipase), as demonstrated in lactone derivative studies . Absolute stereochemistry is assigned using established models like Kazlauskas’ and corroborated with specific rotation data .
Advanced Research Questions
Q. How can researchers address variability in IC50 values of this compound across cancer cell lines?
- Methodological Answer : Discrepancies (e.g., 15.3 nM in ERMS vs. 0.36 µM in H1975) may arise from cell line-specific factors such as efflux pump expression, metabolic activity, or target receptor density. To resolve this, parallel assays with consistent protocols (e.g., matched serum conditions, incubation times) should be conducted. Fold selectivity ratios (>41.5 in fibroblasts vs. ERMS ) can contextualize therapeutic windows. Combinatorial screens with pathway inhibitors (e.g., microtubule disruptors) may identify synergistic/antagonistic interactions .
Q. What experimental designs mitigate cardiotoxicity risks while evaluating antitumor efficacy?
- Methodological Answer : Co-culture systems pairing cancer cells with cardiomyocytes (e.g., iPSC-derived) can model on-target cardiotoxicity. Biomarkers like troponin release or calcium flux assays quantify cardiac damage. Comparative studies with structurally related cardiotoxic agents (e.g., Lanatoside C, IC50 47.7 nM ) help isolate structure-activity relationships. In vivo models should incorporate echocardiography to monitor cardiac function during treatment .
Q. What synthetic strategies optimize enantioselective production of lactone derivatives analogous to this compound?
- Methodological Answer : Racemic lactones can be resolved enzymatically (e.g., PS-30 lipase in vinyl acetate) to achieve >90% enantiomeric excess . Key steps include Dibal-H reduction for lactol intermediates and stereospecific allylation using SnBr4 . Protecting groups (e.g., TBS ethers) enhance stability during functionalization. Cyclization via iodolactonization or acid-catalyzed ring closure ensures high yields of optically active products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting selectivity profiles of this compound in different studies?
- Methodological Answer : Disparate fold selectivity values (e.g., 41.5 in fibroblasts vs. >7,500 for Zardaverine ) may reflect differences in off-target binding or assay endpoints (e.g., apoptosis vs. proliferation). Meta-analyses of pharmacological databases and kinase profiling panels can identify promiscuous targets. Dose-response curves across multiple concentrations and timepoints clarify context-dependent effects.
Mechanistic Investigation
Q. What methodologies elucidate the molecular targets of this compound in cancer cells?
- Methodological Answer : Chemoproteomics (e.g., affinity chromatography coupled with MS/MS) identifies binding partners. CRISPR-Cas9 knockout screens can pinpoint genes modulating sensitivity. For cardiotoxic effects, patch-clamp assays assess sodium-potassium ATPase inhibition, a hallmark of cardiac glycosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
